n-Heptafluorobutyrylimidazole

Description

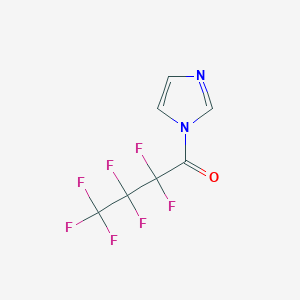

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYHGYDAVLDKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F7N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186211 | |

| Record name | 1-(Heptafluorobutyryl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32477-35-3 | |

| Record name | N-(Heptafluorobutyryl)imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32477-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Heptafluorobutyryl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032477353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32477-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Heptafluorobutyryl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of n-Heptafluorobutyrylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for n-Heptafluorobutyrylimidazole (HFBI), a crucial reagent in derivatization for gas chromatography and a valuable building block in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, provides detailed experimental protocols, and summarizes the quantitative data associated with these methods.

Introduction

This compound (HFBI) is a highly reactive acylation reagent used to introduce the heptafluorobutyryl group. Its non-acidic byproducts make it a favorable choice for preparing volatile derivatives of thermally unstable compounds for gas chromatography (GC) analysis, minimizing column degradation. The synthesis of HFBI primarily involves the N-acylation of imidazole with a derivative of heptafluorobutyric acid. This guide will focus on the two most common and practical synthesis pathways.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through the reaction of imidazole with a highly reactive heptafluorobutyryl source. The two principal pathways involve:

-

Pathway 1: Reaction of Imidazole with Heptafluorobutyric Anhydride.

-

Pathway 2: Reaction of Imidazole with Heptafluorobutyryl Chloride.

A variation of the first pathway, utilizing carbonyldiimidazole, has also been reported and is included for completeness.

Below is a logical diagram illustrating the general synthesis approach.

Caption: General synthesis pathway for this compound.

Data Presentation: Synthesis Parameters and Yields

The following table summarizes the key quantitative data for the different synthesis pathways. It is important to note that specific yields can vary based on the scale of the reaction and the purity of the starting materials.

| Pathway | Acylating Agent | Solvent | Temperature | Reaction Time | Reported Yield |

| 1 | Heptafluorobutyric Anhydride | Dichloromethane | Reflux | 1 hour | Not specified |

| 2 | Heptafluorobutyryl Chloride | Aprotic Solvent (e.g., THF, DCM) | 0 °C to Room Temp. | 1-3 hours | High (expected) |

| 1 (variant) | Perfluorobutyric Anhydride & Carbonyldiimidazole | Dichloromethane | Reflux | 1 hour | ~100% (crude)[1] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways.

Pathway 1: Synthesis from Heptafluorobutyric Anhydride and Imidazole

This method is based on the direct acylation of imidazole with heptafluorobutyric anhydride.

Experimental Workflow:

Caption: Experimental workflow for synthesis using heptafluorobutyric anhydride.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Add heptafluorobutyric anhydride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Pathway 2: Synthesis from Heptafluorobutyryl Chloride and Imidazole

This pathway utilizes the more reactive heptafluorobutyryl chloride. A base is typically required to neutralize the HCl byproduct.

Experimental Workflow:

Caption: Experimental workflow for synthesis using heptafluorobutyryl chloride.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add heptafluorobutyryl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter the precipitated salt and wash it with a small amount of the reaction solvent.

-

Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation.

Pathway 1 Variant: Synthesis from Perfluorobutyric Anhydride and Carbonyldiimidazole

A patent describes a method utilizing carbonyldiimidazole, which reacts with the anhydride to form the acylimidazole in situ.[1]

Protocol:

-

Reaction Setup: To a mixture of perfluorobutyric anhydride (10 parts by weight) in dichloromethane (40 parts by weight), add a slurry of carbonyldiimidazole (4.0 parts by weight) in methylene chloride (10.25 parts by weight).[1]

-

Reaction: Reflux the resulting mixture for one hour. Gas evolution (CO2) is observed during the addition and reflux steps.[1]

-

Isolation: After the reaction is complete, remove the solvent under vacuum to yield the crude product.[1] The reported yield of the crude product was 12.3 parts by weight.[1]

-

Purification: The product can be further purified by distillation.[1]

Conclusion

The synthesis of this compound can be reliably achieved through the N-acylation of imidazole with either heptafluorobutyric anhydride or heptafluorobutyryl chloride. The choice of reagent will depend on availability and reactivity considerations, with the acyl chloride being more reactive but requiring a base to neutralize the HCl byproduct. The variant using carbonyldiimidazole offers a high-yielding route to the crude product. For all pathways, purification by vacuum distillation is the recommended method to obtain high-purity this compound suitable for sensitive applications in research and development. Careful handling of the fluorinated reagents under anhydrous conditions is crucial for the success of these syntheses.

References

An In-depth Technical Guide to the Chemical Properties of N-Heptafluorobutyrylimidazole

N-Heptafluorobutyrylimidazole (HFBI) is a specialized fluorinated compound recognized for its unique properties and versatile applications, particularly in analytical chemistry and drug development.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is known for its exceptional stability and reactivity, which is imparted by the heptafluorobutyryl group.[1] The compound may form a precipitate and darken upon storage, but this does not typically affect its performance.[2] It is sensitive to moisture and hygroscopic.[2]

| Property | Value |

| Molecular Formula | C₇H₃F₇N₂O |

| Molecular Weight | 264.10 g/mol [3] |

| CAS Number | 32477-35-3[1][2][3] |

| Melting Point | 9-13 °C[2] |

| Boiling Point | 161 °C (lit.)[2][3] |

| Density | 1.490 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.3865 (lit.)[2][3] |

| Flash Point | 77 °C (170.6 °F) - closed cup[3] |

| Solubility | Miscible with chloroform and methanol.[2] |

| Storage Temperature | 2-8°C[2][3] |

Reactivity and Applications

This compound is a mild amine-group derivatizing reagent.[2][4] It is an acylating agent that converts thermally unstable compounds into their more volatile derivatives, making them suitable for gas chromatography (GC) analysis.[2] A key advantage of using HFBI is that its by-product is non-acidic, which helps to prevent the degradation of GC columns.[2][4]

The imidazole nucleus is a significant component in many therapeutic compounds, partly because its two nitrogen atoms can form hydrogen bonds, which can improve water solubility.[5] In drug development, the unique properties of fluorinated compounds like HFBI are valuable.[1] Its application in medicinal chemistry can enhance the efficacy, stability, lipophilicity, and bioavailability of drug candidates.[1]

Key applications include:

-

Derivatization Agent in GC: Used for the determination of various pharmaceutical compounds, such as retronecine in biological matrices.[2] It is also used in the GC analysis of deoxynivalenol in wheat, various antibiotics in human serum, melatonin, and opiates.

-

Synthesis of Fluorinated Compounds: It serves as a versatile reagent in the synthesis of fluorinated compounds that are valuable in pharmaceuticals and agrochemicals.[1]

-

Polymer Chemistry: Used in the formulation of advanced materials to improve thermal and chemical resistance.[1]

-

Surface Modification: Effective in modifying surfaces to enhance hydrophobicity.[1]

Experimental Protocols

1. General Protocol for Derivatization of Amines for GC Analysis:

This protocol is a general guideline for the derivatization of primary and secondary amines using this compound.

-

Materials:

-

This compound (HFBI)

-

Analyte containing primary or secondary amine groups

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or toluene)

-

Heating block or water bath

-

Vortex mixer

-

GC vials with inserts

-

Gas chromatograph with a suitable detector (e.g., ECD, FID, or MS)

-

-

Procedure:

-

Sample Preparation: Dissolve a known amount of the analyte in the anhydrous solvent in a GC vial. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely.

-

Reagent Addition: Add an excess of HFBI to the sample solution. The molar ratio of HFBI to the analyte should be at least 10:1 to ensure complete derivatization.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-80°C for 15-30 minutes. The optimal temperature and time may vary depending on the analyte.

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the gas chromatograph.

-

2. Synthesis of this compound:

This compound can be synthesized from the reaction of heptafluorobutyric anhydride with imidazole.[2]

-

Materials:

-

Heptafluorobutyric anhydride

-

Imidazole

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Setup: In a reaction flask under an inert atmosphere, dissolve imidazole in the anhydrous aprotic solvent.

-

Reaction: Cool the solution in an ice bath. Slowly add heptafluorobutyric anhydride to the cooled imidazole solution via a dropping funnel with continuous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Visualizations

Caption: Workflow for the derivatization of amine-containing analytes using HFBI for GC analysis.

Caption: Synthesis of this compound from heptafluorobutyric anhydride and imidazole.

Caption: General reaction mechanism for the acylation of a primary amine with HFBI.

References

An In-depth Technical Guide to the Reaction Mechanism of n-Heptafluorobutyrylimidazole with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between n-heptafluorobutyrylimidazole (HFBI) and primary amines. This reaction is a cornerstone of derivatization techniques, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, enhancing the volatility and chromatographic behavior of amine-containing analytes. This document details the underlying chemical principles, experimental considerations, and practical applications relevant to researchers in analytical chemistry and drug development.

Core Reaction: N-Acylation of Primary Amines

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution. In this process, the highly fluorinated heptafluorobutyryl group is transferred from the imidazole ring to the nitrogen atom of the primary amine, resulting in the formation of a stable N-heptafluorobutyryl-amine (a fluoro-substituted amide) and imidazole as a byproduct.

The incorporation of the heptafluorobutyryl group significantly alters the physicochemical properties of the primary amine, making it more suitable for GC-MS analysis. Key benefits of this derivatization include:

-

Increased Volatility: The bulky, non-polar heptafluorobutyryl group masks the polar N-H bond of the primary amine, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte.

-

Improved Chromatographic Properties: Derivatization leads to less peak tailing and better peak shape, resulting in improved resolution and more accurate quantification.

-

Enhanced Mass Spectrometric Detection: The fluorine atoms provide a distinct isotopic pattern and characteristic fragmentation patterns, aiding in the identification and quantification of the analyte.

The Reaction Mechanism

The reaction proceeds through a well-established two-step nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, and the carbonyl carbon of the heptafluorobutyryl group is the electrophilic center. Imidazole serves as an excellent leaving group due to its stability.

Here is a step-by-step breakdown of the reaction mechanism:

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of this compound. This attack results in the formation of a transient tetrahedral intermediate. The highly electronegative fluorine atoms on the heptafluorobutyryl group increase the electrophilicity of the carbonyl carbon, facilitating this initial attack.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the imidazole ring. Imidazole is a good leaving group because it is a stable aromatic heterocycle and a weak base. A proton transfer then occurs from the now positively charged nitrogen to a base in the reaction mixture (which can be another molecule of the primary amine or the liberated imidazole) to yield the final N-heptafluorobutyryl-amine derivative and the protonated base.

Caption: General overview of the N-acylation reaction pathway.

Experimental Protocols

While specific protocols can vary depending on the analyte and the matrix, the following provides a general and a more detailed experimental protocol for the derivatization of primary amines using a closely related and commonly used reagent, heptafluorobutyric anhydride (HFBA). The principles are directly applicable to HFBI.

General Derivatization Protocol

A common procedure for the derivatization of primary amines involves the following steps:

-

Sample Preparation: The sample containing the primary amine is dissolved in a suitable aprotic solvent (e.g., ethyl acetate, acetonitrile).

-

Addition of Reagent: The derivatizing agent, this compound, is added to the sample solution.

-

Reaction: The mixture is heated to facilitate the reaction. Typical conditions are 60-80°C for 15-30 minutes.

-

Work-up: After the reaction is complete, the excess reagent and byproducts may be removed by evaporation under a stream of nitrogen or by a liquid-liquid extraction.

-

Analysis: The resulting derivative is then reconstituted in a suitable solvent for GC-MS analysis.

Detailed Protocol for Amphetamine Derivatization with HFBA

This protocol is adapted from methods used for the derivatization of amphetamine with heptafluorobutyric anhydride (HFBA), a reagent with similar reactivity to HFBI.

Materials:

-

Amphetamine standard solution

-

Heptafluorobutyric anhydride (HFBA) or this compound (HFBI)

-

Ethyl acetate (anhydrous)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH adjustment if extracting from an aqueous matrix

-

Internal standard (e.g., amphetamine-d5)

-

Vortex mixer

-

Heating block or water bath

-

Nitrogen evaporator

Procedure:

-

Extraction (if necessary):

-

To 1 mL of an aqueous sample (e.g., urine), add the internal standard.

-

Adjust the pH to >10 with sodium hydroxide solution.

-

Add 2 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

-

-

Derivatization:

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA (or HFBI).

-

Cap the vial tightly and vortex briefly.

-

Heat the vial at 70°C for 30 minutes.

-

-

Final Preparation:

-

Cool the vial to room temperature.

-

Evaporate the contents to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

The sample is now ready for injection into the GC-MS.

-

Caption: A typical experimental workflow for the derivatization of primary amines for GC-MS analysis.

Quantitative Data

The efficiency of the derivatization reaction is crucial for accurate quantification. The following table summarizes typical quantitative parameters for the derivatization of amphetamines using fluorinated acylating agents, providing an indication of the expected performance with this compound.

| Parameter | Value | Reference Analyte | Derivatizing Agent |

| Reaction Time | 15 - 30 minutes | Amphetamines | HFBA |

| Reaction Temperature | 60 - 80 °C | Amphetamines | HFBA |

| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | Amphetamines | HFBA, PFPA, TFAA |

| Linearity (r²) | > 0.99 | Amphetamines | HFBA, PFPA, TFAA |

| Recovery | > 85% | Primary Amines | General Acylating Agents |

Note: Data is compiled from studies using heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA), which are expected to have similar performance characteristics to this compound (HFBI).

Applications in Drug Development and Research

The derivatization of primary amines with this compound is a widely used technique in various scientific fields:

-

Pharmaceutical Analysis: For the quantification of drugs and their metabolites containing primary amine functional groups in biological matrices such as plasma, urine, and tissue samples.

-

Forensic Toxicology: In the detection and quantification of drugs of abuse, such as amphetamines and other sympathomimetic amines.

-

Metabolomics: To analyze endogenous primary amines and study metabolic pathways.

-

Environmental Analysis: For the detection of primary amine pollutants in environmental samples.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for derivatization prior to GC-MS analysis. The underlying nucleophilic acyl substitution mechanism is well-understood and leads to the formation of stable, volatile derivatives with excellent chromatographic properties. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively apply this important analytical technique. The provided protocols and data serve as a starting point for method development and optimization for a wide range of primary amine-containing analytes.

Spectroscopic Profile of n-Heptafluorobutyrylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-Heptafluorobutyrylimidazole, a versatile derivatizing agent and building block in organic synthesis, particularly relevant in the fields of analytical chemistry and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Introduction

This compound (HFBI) is a valuable reagent known for its ability to introduce the heptafluorobutyryl group to various functional groups, enhancing volatility and thermal stability for chromatographic analysis. Its application is prominent in the derivatization of alcohols, amines, and other nucleophilic compounds prior to gas chromatography (GC) and mass spectrometry. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases do not currently provide experimentally determined NMR spectra for this compound, typical chemical shift ranges for the protons and carbons of the imidazole ring and the fluorine atoms of the heptafluorobutyryl group can be predicted based on known data for similar structures. Commercial suppliers of this compound often confirm the identity and purity of the compound using ¹H NMR.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | s, s, s | Three distinct singlets are expected for the three protons on the imidazole ring. |

| ¹³C | 115 - 140 | Three signals are expected for the imidazole ring carbons. | |

| ~160 | Carbonyl carbon. | ||

| 105 - 125 (t) | t | CF₂ and CF₃ carbons, showing coupling to adjacent fluorine atoms. The signal for the CF3 group will be a quartet due to coupling with the adjacent CF2 group, and the CF2 groups will appear as triplets. | |

| ¹⁹F | -81 | t | CF₃ |

| -120 to -130 | m | CF₂CF₂ |

Note: Predicted values are based on general chemical shift ranges for imidazole and perfluoroalkyl groups. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the C=O and C-F stretching vibrations. The spectrum is available from the NIST Chemistry WebBook and is presented below.

Table 2: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (amide) |

| 1100 - 1350 | Very Strong | C-F stretch |

| ~1500 - 1600 | Medium | C=N and C=C stretch (imidazole ring) |

| ~3100 | Weak | C-H stretch (imidazole ring) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is dominated by fragmentation of the heptafluorobutyryl group. The mass spectrum is available from the NIST Chemistry WebBook.

Table 3: Key Mass Spectrometry (MS) Fragments for this compound

| m/z | Relative Intensity (%) | Assignment |

| 69 | 100 | [CF₃]⁺ |

| 195 | ~50 | [C₄F₇O]⁺ |

| 68 | ~40 | [C₃H₄N₂]⁺ (Imidazole) |

| 264 | Low | [M]⁺ (Molecular Ion) |

| 119 | ~30 | [C₂F₅]⁺ |

| 95 | ~20 | [C₃F₃]⁺ |

| 41 | ~15 | [C₂H₃N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these protocols based on the specific instrumentation available in their laboratories.

NMR Spectroscopy

A general workflow for acquiring NMR data for fluorinated compounds is outlined below.

NMR Experimental Workflow

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short. A proton-decoupled ¹⁹F experiment can simplify the spectrum by removing ¹H-¹⁹F couplings.

Infrared (IR) Spectroscopy

The following diagram illustrates the workflow for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples like this compound.

IR Spectroscopy (ATR) Workflow

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop directly onto a salt plate (e.g., NaCl or KBr) and cover it with a second plate to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

The logical flow for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is depicted below.

GC-MS Analysis Workflow

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

-

Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to elute the compound.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Detection: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

Applications in Drug Development and Research

The heptafluorobutyryl group introduced by HFBI offers several advantages in drug development and related research:

-

Enhanced Detection: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, which can be used to monitor drug-protein interactions or metabolic pathways.

-

Improved Bioavailability: The lipophilicity of the perfluoroalkyl chain can influence the pharmacokinetic properties of a drug candidate.

-

Metabolic Stability: The C-F bond is very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug.

The use of n-acylimidazoles in chemical biology is an active area of research, with applications in chemical labeling of proteins and structural analysis of RNA.

Conclusion

solubility of n-Heptafluorobutyrylimidazole in organic solvents

An In-depth Technical Guide to the Solubility of n-Heptafluorobutyrylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (HFBI) in organic solvents. HFBI is a widely used derivatizing agent in analytical chemistry, particularly for gas chromatography (GC), due to its ability to improve the volatility and thermal stability of target analytes.[1] A thorough understanding of its solubility is crucial for its effective application in sample preparation, reaction chemistry, and purification processes.

Solubility Profile of this compound

Currently, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, qualitative descriptions from various chemical suppliers and safety data sheets indicate its miscibility with certain common solvents.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility |

| Chloroform | Miscible[2][3] |

| Methanol | Miscible[2] |

| Dichloromethane | Implied (used as an extraction solvent for derivatized products)[4] |

Note: "Miscible" implies that the two substances are soluble in each other at all proportions.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, this section provides a detailed experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. The following method is adapted from the widely recognized shake-flask method for thermodynamic solubility determination.[1]

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (e.g., acetonitrile, ethyl acetate, hexane, toluene) of analytical grade

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Positive displacement micropipettes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath) set to a standard temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A validated analytical method for quantification (e.g., Gas Chromatography with an appropriate detector like FID or ECD, or HPLC-UV)

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to a series of glass vials.

-

Using a micropipette, add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase of HFBI after equilibration.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. Preliminary tests can be conducted to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow for the separation of the two phases.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate a clear separation between the solvent phase saturated with HFBI and the excess HFBI.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a precise aliquot of the clear supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any micro-droplets of undissolved HFBI.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical quantification method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC or HPLC).

-

Prepare a calibration curve using standard solutions of HFBI of known concentrations in the same solvent.

-

Calculate the concentration of HFBI in the original saturated solution, accounting for the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

-

Visualized Workflows and Concepts

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

References

n-Heptafluorobutyrylimidazole: A Technical Guide to its Application as a Mild Amine-Group Derivatizing Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of n-Heptafluorobutyrylimidazole (HFBI) as a derivatizing reagent for amines, a critical step for enhancing the volatility and detectability of these compounds in gas chromatography-mass spectrometry (GC-MS) analysis. While HFBI is recognized for its mild reactivity and the advantage of producing non-acidic byproducts, detailed experimental protocols and extensive quantitative data in publicly available literature are less common compared to its more reactive analogue, heptafluorobutyric anhydride (HFBA). This guide synthesizes the available information on HFBI and provides detailed protocols and comparative data from closely related fluoroacylating agents to serve as a comprehensive resource for method development.

Introduction to this compound (HFBI)

This compound is an acylating reagent that introduces a heptafluorobutyryl (HFB) group onto analytes with active hydrogens, such as primary and secondary amines, as well as hydroxyl and thiol groups. The primary purpose of this derivatization is to increase the volatility and thermal stability of the analytes, making them amenable to GC analysis. The electron-capturing properties of the fluorine atoms in the HFB group also significantly enhance the sensitivity of detection, particularly with an electron capture detector (ECD).

A key advantage of HFBI over acylating anhydrides like HFBA is that the derivatization reaction with HFBI yields imidazole as a byproduct, which is non-acidic. This prevents the degradation of the GC column and the potential decomposition of sensitive analytes that can occur in the presence of acidic byproducts.[1] However, HFBI is highly sensitive to moisture and must be handled under anhydrous conditions to prevent its rapid hydrolysis.[2]

Physical and Chemical Properties of HFBI

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₇N₂O | [3] |

| Molecular Weight | 264.10 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 161 °C | [5] |

| Density | 1.490 g/mL at 25 °C | [5] |

The Derivatization Reaction

HFBI reacts with primary and secondary amines to form stable N-heptafluorobutyryl derivatives. The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the HFBI molecule, leading to the displacement of the imidazole leaving group.

Figure 1: General reaction of a primary amine with HFBI.

Experimental Protocols

Protocol 1: Derivatization of Amphetamines in Hair (adapted from HFBA method) [8]

This protocol describes the derivatization of amphetamine, methamphetamine, MDA, and MDMA following extraction from hair samples.

-

Sample Preparation: Extract the analytes from the hair matrix using an appropriate method (e.g., enzymatic digestion followed by liquid-liquid or solid-phase extraction).

-

Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen. This step is critical as moisture will deactivate the HFBI reagent.

-

Derivatization:

-

To the dried residue, add 50 µL of an appropriate solvent (e.g., ethyl acetate).

-

Add 50 µL of HFBI.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

-

Sample Finalization:

-

Cool the reaction vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of solvent (e.g., ethyl acetate) for GC-MS analysis.

-

Protocol 2: General Procedure for Primary and Secondary Amines (starting point)

This general procedure can be adapted for various primary and secondary amines.

-

Sample Preparation: Ensure the sample is in a dry, aprotic solvent. If the sample is in an aqueous solution, it must be extracted and thoroughly dried.

-

Derivatization:

-

To 1-2 mg of the sample in a reaction vial, add 2 mL of a suitable solvent (e.g., toluene).

-

Add 0.2 mL of HFBI.

-

Cap the vial and heat at 60°C for 20 minutes. Optimization of time and temperature may be required.[4]

-

-

Work-up (if necessary):

-

Cool the mixture to room temperature.

-

Wash the organic layer three times with 2 mL of water to remove the imidazole byproduct.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Analysis: Inject an aliquot of the final solution into the GC-MS.

Quantitative Data and Performance

Quantitative data for HFBI derivatization is limited in the literature. The following table summarizes performance data from a study using HFBA for the analysis of amphetamines in hair, which can serve as a benchmark for what might be achievable with HFBI after method optimization.[8]

Table 1: Performance Data for HFBA Derivatization of Amphetamines in Hair [8]

| Analyte | Recovery (%) | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | LOQ (ng/mg) | LOD (ng/mg) |

| Amphetamine (AM) | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | 0.1 | 0.05 |

| Methamphetamine (MA) | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | 0.1 | 0.05 |

| MDA | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | 0.2 | 0.1 |

| MDMA | 77.45 - 86.86 | 0.55 - 7.73 | 0.76 - 4.79 | 0.1 | 0.05 |

A comparative study on amphetamine-related drugs in oral fluid using HFBA, pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) found that PFPA provided the best sensitivity.[9] The limits of quantification (LOQs) for the three reagents are presented in the table below.

Table 2: Comparison of LOQs for Different Acylating Anhydrides in Oral Fluid Analysis [9]

| Compound | HFBA (ng/mL) | PFPA (ng/mL) | TFAA (ng/mL) |

| Amphetamine | 5 | 2.5 | 5 |

| Methamphetamine | 5 | 2.5 | 5 |

| MDA | 10 | 5 | 10 |

| MDMA | 10 | 5 | 10 |

| MDEA | 10 | 5 | 10 |

GC-MS Analysis and Fragmentation

The NIST Mass Spectral Library is a valuable resource for mass spectra of various compounds, though its collection of HFBI derivatives may be limited.[3]

Experimental Workflow and Logical Relationships

The overall workflow for the analysis of amines using HFBI derivatization followed by GC-MS is outlined below. The choice of specific parameters at each step will depend on the analyte and the sample matrix.

Figure 2: General workflow for amine analysis using HFBI derivatization.

The selection of an appropriate derivatization reagent is a critical decision in method development. The following diagram illustrates the logical considerations when choosing between different types of derivatizing agents for amines.

Figure 3: Decision logic for selecting an amine derivatization reagent.

Conclusion

This compound offers a mild and effective option for the derivatization of amines for GC-MS analysis. Its key advantage lies in the formation of a non-acidic byproduct, which contributes to the longevity of the analytical instrumentation. While detailed, publicly available protocols and extensive quantitative data for HFBI are not as widespread as for other fluoroacylating agents, the information and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods using this promising reagent. The provided protocols for related compounds, such as HFBA, serve as an excellent starting point for the optimization of reaction conditions for specific applications. As with any derivatization procedure, careful optimization of parameters such as reaction time, temperature, and reagent concentration is crucial for achieving reliable and reproducible results.

References

- 1. Determination of l-glutamic acid and γ-aminobutyric acid in mouse brain tissue utilizing GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]

- 3. This compound [webbook.nist.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. gcms.cz [gcms.cz]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Figure 5 from Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids | Semantic Scholar [semanticscholar.org]

understanding the reactivity of the heptafluorobutyryl group

An In-depth Technical Guide to the Reactivity of the Heptafluorobutyryl Group

For researchers, scientists, and drug development professionals, understanding the chemical behavior of functional groups is paramount for innovation. The heptafluorobutyryl (HFB) group, a perfluorinated moiety, offers a unique combination of high stability and strong electron-withdrawing properties. This guide provides a comprehensive overview of the core reactivity of the HFB group, its introduction onto molecules, the stability of its derivatives, and its key applications, with a focus on analytical and biochemical contexts.

Core Principles of Heptafluorobutyryl Group Reactivity

The reactivity of the heptafluorobutyryl group is dominated by the strong electron-withdrawing nature of its seven fluorine atoms. This effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The primary reagents used to introduce the HFB group are heptafluorobutyric anhydride (HFAA or HFBA) and heptafluorobutyryl chloride (HFBC).

Introduction of the HFB Group: Heptafluorobutyrylation

Heptafluorobutyrylation is an acylation reaction where the HFB group is attached to a molecule, typically through the reaction of HFAA or HFBC with a nucleophilic functional group such as an amine, alcohol, or phenol.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The pentafluorophenolate or chloride anion serves as an excellent leaving group, driving the reaction forward.[2] To prevent the accumulation of acidic by-products (heptafluorobutyric acid or HCl) and to drive the reaction to completion, an acid scavenger or a basic catalyst is often employed.[1]

Stability of HFB Derivatives

Heptafluorobutyryl amides and esters are known for their high thermal and chemical stability.[1] This stability is a direct result of the strong carbon-fluorine bonds, which are resistant to metabolic cleavage.[3] While this property makes the HFB group an excellent, robust tag for analytical purposes, it limits its utility as a protecting group in multi-step organic synthesis, where facile cleavage is required.[4][5] Unlike common protecting groups such as Boc (acid-labile) or Fmoc (base-labile), the conditions required to cleave a stable HFB-amide bond are generally harsh and not selective.[6]

Cleavage of the HFB Group

Due to their high stability, HFB amides and esters are not readily cleaved. Myriad searches for mild, selective deprotection protocols for HFB-amides yielded no standard procedures, reinforcing their role as permanent derivatizing agents rather than temporary protecting groups. Cleavage, if necessary, would likely require harsh conditions such as strong acid or base hydrolysis at elevated temperatures, which would lack selectivity and potentially degrade the parent molecule.[3]

Quantitative Data Summary

The selection of a derivatization reagent is often guided by its physical properties, which influence reaction conditions and purification.

Table 1: Physical and Chemical Properties of Heptafluorobutyrylation Reagents

| Property | Heptafluorobutyric Anhydride (HFAA) | Heptafluorobutyryl Chloride (HFBC) |

|---|---|---|

| CAS Number | 336-59-4[2] | 375-16-6 |

| Molecular Formula | C₈F₁₄O₃[2] | C₄ClF₇O |

| Molecular Weight | 410.06 g/mol [2] | 232.48 g/mol |

| Boiling Point | 108-110 °C[1] | 39 °C |

| Density | 1.653 - 1.674 g/cm³[1][7] | 1.556 g/mL (at 20 °C) |

| Refractive Index | n20/D 1.287[1] | n20/D 1.286 - 1.294 |

| Primary Hazard | Corrosive[2] | Corrosive, Lachrymator |

| Reactivity | Reacts with alcohols, phenols, amines[1] | Reacts with strong bases, oxidizing agents |

Table 2: Summary of Key Reactions and Applications of the Heptafluorobutyryl Group

| Application | Reaction Type | Substrates | Key Outcome |

|---|---|---|---|

| Analytical Derivatization | Acylation | Amines, Alcohols, Phenols, Amino Acids, Steroids[1][8] | Increased volatility and thermal stability for GC; Enhanced sensitivity for Electron Capture Detection (ECD).[9] |

| Peptide Chemistry | Solvent/Co-reagent | Tryptophan & Methionine residues in peptides[10] | Facilitates quantitative chemical cleavage of peptide bonds at specific residues when used with CNBr.[10] |

| Protecting Group | Acylation | Amines, Alcohols[5] | Forms highly stable derivatives; not ideal for temporary protection due to difficult cleavage.[4] |

Applications in Research and Drug Development

The unique properties of the HFB group have led to its adoption in several specialized areas of chemical and biomedical research.

Analytical Derivatization for GC-MS

The most widespread application of heptafluorobutyrylation is the chemical derivatization of polar analytes to make them suitable for gas chromatography (GC) and mass spectrometry (MS).[8][11] The HFB group increases the volatility of compounds containing -OH, -NH₂, and -SH groups, allowing them to be analyzed in the gas phase.[1] Furthermore, the highly electronegative fluorine atoms make the derivatives extremely sensitive to Electron Capture Detection (ECD), enabling trace-level quantification of substances like drugs of abuse, anabolic steroids, and amino acids.[1][9]

Peptide Cleavage

In protein chemistry, heptafluorobutyric acid (HFBA) is used in conjunction with cyanogen bromide (CNBr). This mixture provides an acidic environment that facilitates the highly specific and quantitative cleavage of peptide bonds at the C-terminus of methionine and tryptophan residues.[10] While standard CNBr cleavage often occurs in 70% formic acid, the addition of HFBA can improve yields and specificity for tryptophanyl bonds.[10][12]

References

- 1. ヘプタフルオロ酪酸無水物 derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Heptafluorobutyric anhydride | C8F14O3 | CID 67643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. media.neliti.com [media.neliti.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Cleavage of tryptophanyl peptide bonds in cytochrome b5 by cyanogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lclane.net [lclane.net]

N-Heptafluorobutyrylimidazole (CAS: 32477-35-3): A Technical Guide for Analytical Derivatization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive chemical information, safety data, and detailed procedural outlines for N-Heptafluorobutyrylimidazole (HFBI), CAS Number 32477-35-3. HFBI is a high-purity acylation reagent primarily utilized for chemical derivatization in analytical methodologies, particularly gas chromatography (GC). Its principal function is to enhance the volatility and thermal stability of polar compounds containing active hydrogens, such as amines and hydroxyls, thereby improving chromatographic resolution and detection sensitivity, especially with electron capture detectors (ECD). This document summarizes its physicochemical properties, outlines critical safety and handling protocols, and presents a detailed experimental workflow for its application in the analysis of trace analytes.

Chemical Identification and Properties

This compound is a fluorinated acylating agent. The imidazole byproduct of its reaction is non-acidic, which is advantageous in preventing the degradation of sensitive analytes and GC columns.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 32477-35-3[3] |

| EC Number | 251-063-8[3] |

| Molecular Formula | C₇H₃F₇N₂O[3] |

| Molecular Weight | 264.10 g/mol [3] |

| Synonyms | 1-(Perfluorobutyryl)imidazole, HFBI[4] |

| InChI Key | MSYHGYDAVLDKCE-UHFFFAOYSA-N[3] |

| Canonical SMILES | C(C(C(F)(F)F)(F)F)(C(=O)N1C=CN=C1)(F)F |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | [1][5] |

| Boiling Point | 161 °C (lit.) | [3] |

| Density | 1.490 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.3865 (lit.) | [3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C, under inert gas | [3][4] |

| Solubility | Miscible with chloroform and methanol | [1] |

Safety and Handling Information

HFBI is a combustible liquid and causes skin, eye, and respiratory irritation. It is also sensitive to moisture and air.[5][6] Proper personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. |

Source: Consolidated from multiple Safety Data Sheets.[5][6]

Handling and Storage:

-

Handle in a well-ventilated area or under a fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep container tightly closed and store in a refrigerator (2-8°C) under an inert atmosphere.[3][4]

-

The reagent is sensitive to moisture and air; exposure may affect product quality.[5]

-

Keep away from strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection: Handle with compatible chemical-resistant gloves.[3]

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges if exposure limits are exceeded or irritation is experienced.[6]

Mechanism of Action and Applications

This compound is a derivatization reagent used to improve the analytical characteristics of compounds for gas chromatography.[1] The primary mechanism is acylation, where the heptafluorobutyryl group replaces an active hydrogen on a functional group (e.g., -OH, -NH₂, -SH).

This chemical modification serves several key purposes:

-

Increases Volatility: Masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be readily vaporized in the GC inlet.[7]

-

Enhances Thermal Stability: Protects thermally labile groups from degradation at high temperatures in the GC system.[7]

-

Improves Detectability: The highly electronegative fluorine atoms in the heptafluorobutyryl group make the derivative highly responsive to Electron Capture Detectors (ECD), enabling trace-level quantification.[7]

Its non-acidic byproducts make it a "mild" derivatizing agent, which is particularly beneficial for preventing analyte degradation and extending the lifetime of the GC column.[1][2]

Key Applications: HFBI is used as a derivatization reagent for the GC-based analysis of various compounds, including:

-

Pharmaceuticals: Antibiotics (gentamicin, tobramycin), morphine, and codeine.[4]

-

Biomolecules: Melatonin and indolealkylamines.[4]

-

Toxins: Deoxynivalenol (a mycotoxin) in wheat.[4]

-

Drugs of Abuse: Amphetamines and related compounds.[8]

Experimental Protocols: Derivatization for GC-MS Analysis

The following sections provide a general protocol and a specific, detailed example for the use of fluoroacylating agents in sample preparation for GC-MS analysis.

General Derivatization Protocol for Amines & Hydroxyls

This protocol is a generalized procedure for the derivatization of samples containing primary/secondary amines, phenols, or alcohols using this compound.

Caption: General workflow for derivatization with HFBI.

Detailed Protocol: GC-MS Analysis of Amphetamines in Hair

This section details a validated method for the simultaneous quantification of amphetamines in human hair, adapted from a procedure using the closely related reagent Heptafluorobutyric Anhydride (HFBA).[8] This serves as a representative workflow for researchers.

1. Sample Preparation and Digestion:

-

Wash hair samples with methanol to remove external contamination.

-

Cut samples into 0.5-cm sections.

-

Digest a weighed amount of hair for 1 hour at 80°C in 2 N NaOH containing deuterated internal standards.[8]

2. Liquid-Liquid Extraction (LLE):

-

Cool the digested solution to room temperature.

-

Add 5 mL of ethyl acetate and shake for 5 minutes.

-

Centrifuge for 5 minutes and transfer the upper ethyl acetate phase to a clean test tube.

-

Perform a back-extraction by adding 2 mL of 0.5 N HCl and shaking for 5 minutes.

-

Transfer the lower acidic layer to a new tube, make it basic with 1 mL of 2 N NaOH, and re-extract with 5 mL of ethyl acetate.[8]

3. Derivatization:

-

Transfer the final ethyl acetate layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Add 50 µL of ethyl acetate and 50 µL of a fluoroacylating agent (e.g., HFBA or HFBI).

-

Cap the tube, vortex for 20 seconds, and heat at 70°C for 25 minutes.[8]

-

Evaporate the reaction mixture to dryness again under nitrogen at 50°C.

-

Reconstitute the final residue in 100 µL of ethyl acetate for analysis.[8]

Caption: Detailed workflow for amphetamine analysis.

4. GC-MS Instrumental Parameters (Example):

-

GC System: Agilent 6890N or equivalent.[8]

-

Column: HP-1MS fused silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

-

Injector: Splitless mode, 260°C.[8]

-

Oven Program: Initial temperature held for a set time, followed by a temperature ramp to a final temperature.

-

MS System: Agilent 5973N or equivalent, operating in electron ionization (EI) mode.[8]

-

Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity, monitoring characteristic ions for the derivatized analytes and internal standards.[8]

Signaling Pathways

This compound is an analytical reagent and not a bioactive molecule or drug. Therefore, it does not directly interact with or modulate biological signaling pathways. Its utility is confined to the ex vivo chemical modification of analytes prior to instrumental analysis.

Conclusion

This compound (CAS 32477-35-3) is a powerful and versatile derivatizing agent essential for the GC-based analysis of polar, thermally labile compounds. Its ability to enhance volatility and detector response, combined with the generation of non-acidic byproducts, makes it a superior choice for sensitive and robust analytical methods in pharmaceutical research, clinical diagnostics, and forensic toxicology. Adherence to strict safety protocols is crucial due to its hazardous properties. The experimental workflows provided herein offer a template for researchers to develop and validate specific analytical methods for a wide range of target compounds.

References

- 1. This compound | 32477-35-3 [chemicalbook.com]

- 2. chemodex.com [chemodex.com]

- 3. This compound 97 32477-35-3 [sigmaaldrich.com]

- 4. This compound 97 32477-35-3 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. jfda-online.com [jfda-online.com]

Methodological & Application

Application Notes and Protocols for n-Heptafluorobutyrylimidazole (HFBI) Derivatization in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as drugs, metabolites, and biomarkers, contain polar functional groups (e.g., hydroxyls, amines, and thiols) that render them non-volatile and prone to thermal degradation.[1] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1][2]

This application note details a comprehensive protocol for the derivatization of polar analytes using n-Heptafluorobutyrylimidazole (HFBI). HFBI is an acylation reagent that reacts with active hydrogens in functional groups like -OH, -NH2, and -SH to introduce a heptafluorobutyryl (HFB) group.[3][4] This process, known as acylation, effectively masks the polar sites, thereby increasing the analyte's volatility, thermal stability, and improving its chromatographic properties.[2][5] The resulting HFB derivatives are often more amenable to GC separation and can exhibit enhanced sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[3] A key advantage of HFBI over anhydride-based reagents like heptafluorobutyric anhydride (HFBA) is that the reaction by-product, imidazole, is neutral and non-acidic, which helps to preserve the integrity of the GC column.[6]

Principle of HFBI Derivatization

HFBI is a highly reactive acylation reagent that readily derivatizes primary and secondary amines, alcohols, phenols, and thiols under mild conditions.[3] The reaction involves the nucleophilic attack of the active hydrogen-containing functional group on the carbonyl carbon of the HFBI molecule. This leads to the formation of a stable, volatile HFB derivative and the release of an imidazole molecule. The reaction is typically driven to completion by heating. Due to the high reactivity of HFBI, it is crucial to perform the derivatization in an anhydrous environment, as the reagent will readily react with water.[6]

Application Areas

The HFBI derivatization technique is widely applicable in various fields, including:

-

Pharmaceutical Analysis: For the quantification of drugs and their metabolites in biological matrices.[7]

-

Clinical Chemistry: In the analysis of endogenous compounds like steroids and neurotransmitters.[8]

-

Toxicology and Forensic Science: For the detection and quantification of drugs of abuse, such as amphetamines.[9]

-

Environmental Analysis: For the determination of polar pollutants like phenols.[10]

-

Biomarker Discovery: For the analysis of disease-related biomarkers containing polar functional groups.[3]

Experimental Protocol: HFBI Derivatization for GC-MS Analysis

This protocol provides a general procedure for the derivatization of analytes containing hydroxyl, amino, or thiol groups. Optimization of reaction time, temperature, and reagent volume may be necessary for specific applications.

Materials and Reagents:

-

This compound (HFBI)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile, Ethyl Acetate)

-

Internal Standard (IS) solution (structurally similar to the analyte, if available)

-

Sample containing the analyte of interest

-

Anhydrous Sodium Sulfate (for sample drying)

-

Vials with PTFE-lined caps (e.g., 2 mL autosampler vials)

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., plasma, urine), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest.

-

Evaporate the extract to dryness under a gentle stream of nitrogen. It is critical to ensure the residue is completely dry, as moisture will interfere with the derivatization reaction.[6]

-

-

Reagent Preparation:

-

Prepare a solution of HFBI in an anhydrous solvent (e.g., 10% v/v in toluene). The concentration may need to be optimized based on the analyte concentration.

-

Safety Note: HFBI is moisture-sensitive and can be corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

-

Derivatization Reaction:

-

To the dried sample residue, add a known volume of anhydrous solvent (e.g., 100 µL of toluene) to redissolve the analytes.

-

Add the internal standard solution at this stage, if used.

-

Add the HFBI reagent solution (e.g., 50 µL). The molar ratio of HFBI to the analyte should be in excess to ensure complete derivatization.

-

Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 20-30 minutes). Optimal conditions should be determined experimentally.[3]

-

-

Sample Work-up:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The sample can be directly injected into the GC-MS system. Alternatively, for cleaner samples, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.

-

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of HFB derivatives. These should be optimized for the specific analytes and instrument used.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[11] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min[11] |

| Injection Mode | Splitless[11] |

| Injection Volume | 1-2 µL[11] |

| Injector Temperature | 250-280 °C[11] |

| Oven Temperature Program | Initial: 60-80 °C, hold for 1-2 min. Ramp: 10-25 °C/min to 280-300 °C, hold for 2-5 min[11] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV[11] |

| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)[11] |

Quantitative Data Summary

The following table summarizes validation data for the analysis of various amphetamines using heptafluorobutyric anhydride (HFBA) derivatization, a reagent with similar reactivity to HFBI. This data provides an indication of the performance that can be expected with HFBI derivatization.

| Analyte | Limit of Quantitation (LOQ) (ng/mL) | Within-day Precision (%RSD) | Between-day Precision (%RSD) | Within-day Accuracy (%) | Between-day Accuracy (%) | Reference |

| Amphetamine (AMP) | 25 | ≤ 3.1 | ≤ 4.95 | 96.0 - 110.7 | 96.9 - 108.7 | [9] |

| Methamphetamine (MAMP) | 15 | ≤ 3.1 | ≤ 4.95 | 96.0 - 110.7 | 96.9 - 108.7 | [9] |

| 3,4-Methylenedioxyamphetamine (MDA) | 60 | ≤ 3.1 | ≤ 4.95 | 96.0 - 110.7 | 96.9 - 108.7 | [9] |

| 3,4-Methylenedioxymethamphetamine (MDMA) | 60 | ≤ 3.1 | ≤ 4.95 | 96.0 - 110.7 | 96.9 - 108.7 | [9] |

| 3,4-Methylenedioxyethylamphetamine (MDEA) | 70 | ≤ 3.1 | ≤ 4.95 | 96.0 - 110.7 | 96.9 - 108.7 | [9] |

Data from a validated method using HFBA derivatization followed by GC-MS analysis of urine samples.[9]

Visualizations

Caption: Experimental workflow for HFBI derivatization and GC-MS analysis.

Caption: Chemical reaction of HFBI with an analyte containing an active hydrogen.

Conclusion

This compound is a versatile and effective derivatizing agent for the GC-MS analysis of a wide range of polar compounds. The protocol described provides a robust starting point for method development. The resulting heptafluorobutyryl derivatives exhibit improved chromatographic behavior and can lead to enhanced sensitivity, making this technique highly valuable for researchers, scientists, and drug development professionals. Careful attention to anhydrous conditions is paramount for successful and reproducible derivatization.

References

- 1. jfda-online.com [jfda-online.com]

- 2. OAR@UM: Validation of methods for testing drugs of abuse [um.edu.mt]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]

- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

Application Notes and Protocols for Amino Acid Analysis in Plasma using n-Heptafluorobutyrylimidazole Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of amino acids in plasma samples using a two-step derivatization method involving esterification followed by acylation with n-Heptafluorobutyrylimidazole (HFBI) or a related acylating agent like Heptafluorobutyric Anhydride (HFBA), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

The quantitative analysis of amino acids in plasma is crucial for the diagnosis and monitoring of various metabolic disorders, nutritional assessment, and in drug development research. Gas chromatography-mass spectrometry is a powerful technique for amino acid analysis due to its high resolution and sensitivity. However, the inherent low volatility of amino acids necessitates a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.

This protocol describes the formation of N-heptafluorobutyryl isobutyl esters of amino acids, a method known for producing stable derivatives with excellent chromatographic properties. The derivatization involves two key steps:

-

Esterification: The carboxyl group of the amino acids is esterified with an alcohol, typically isobutanol, in an acidic medium.

-

Acylation: The amino group is acylated using this compound (HFBI) or Heptafluorobutyric Anhydride (HFBA) to introduce the heptafluorobutyryl group.

The resulting N-heptafluorobutyryl isobutyl ester derivatives are volatile and can be readily separated and quantified by GC-MS.

Experimental Protocols

Plasma Sample Preparation

Proper sample handling and preparation are critical for accurate and reproducible results.

Materials:

-

Human plasma (collected in EDTA or heparin tubes)

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled amino acid mixture)

-

Deproteinizing agent (e.g., methanol, acetonitrile, or sulfosalicylic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Add 400 µL of a cold deproteinizing agent (e.g., methanol).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for the derivatization procedure.

Derivatization of Amino Acids

This two-step process converts the amino acids into their volatile N-heptafluorobutyryl isobutyl esters.

Materials:

-

Isobutanol

-

Acetyl chloride or 3N HCl in isobutanol

-

This compound (HFBI) or Heptafluorobutyric Anhydride (HFBA)

-

Acetonitrile or Ethyl acetate

-

Heating block or oven

-

Nitrogen evaporator

Procedure:

Step 1: Esterification

-

Evaporate the supernatant from the sample preparation step to complete dryness under a gentle stream of nitrogen.

-

Add 100 µL of a 3 M solution of HCl in isobutanol (prepared by carefully adding acetyl chloride to isobutanol).

-

Seal the tube tightly and heat at 110-120°C for 20-30 minutes.[1]

-

After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.

Step 2: Acylation

-

To the dried residue, add 50 µL of acetonitrile or ethyl acetate and 50 µL of HFBI or HFBA.

-

Seal the tube and heat at 110-150°C for 10-15 minutes.[1]

-

Cool the reaction mixture to room temperature.

-

Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the dried derivatives in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized amino acids are separated and detected using a GC-MS system.

Typical GC-MS Parameters:

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |